molecular formula C5H5IN2 B1313604 2-Iodo-3-methylpyrazine CAS No. 58139-08-5

2-Iodo-3-methylpyrazine

Cat. No. B1313604
CAS RN: 58139-08-5
M. Wt: 220.01 g/mol
InChI Key: YHDKNCREPBBGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methylpyrazine is a chemical compound that belongs to the group of pyrazines. It has a molecular weight of 220.01 . The compound is usually stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for 2-Iodo-3-methylpyrazine is 2-iodo-3-methylpyrazine . The InChI code is 1S/C5H5IN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 . The ChemSpider ID is 9053933 .


Physical And Chemical Properties Analysis

2-Iodo-3-methylpyrazine has a molecular weight of 220.01 . It is a powder that is stored at 4 degrees Celsius . The melting point is between 40-41 degrees Celsius .

Scientific Research Applications

Homogeneous Catalysis

  • Aminocarbonylation Reactions : A study by Takács et al. (2007) demonstrated the use of 2-iodopyrazine in palladium-catalysed aminocarbonylation reactions to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Organic Synthesis

  • Pyrazine and Pyrimidine Derivatives : Plé et al. (1998) achieved lithiation of iodopyrazine followed by reaction with various electrophiles, resulting in the synthesis of new pyrazine and pyrimidine derivatives (Plé, Turck, Heynderickx, & Quéguiner, 1998).
  • Synthesis of 1-Methyl-3,4,5-trinitropyrazoles : Jianlong (2013) synthesized 1-Methyl-3,4,5-trinitropyrazole (MTNP) from N-methylpyrazole, involving iodination and nitration processes (Jianlong, 2013).

Photophysics and Photochemistry

  • Femtosecond Photoelectron Imaging : A study by Wumaierjiang et al. (2022) on 2-methylpyrazine explored its high vibrational dynamics and decay via intersystem crossing to the triplet state, which has implications in the field of photochemistry (Wumaierjiang et al., 2022).

Catalytic Reactions

  • Catalytic Ammoxidation : Lei (2005) investigated the mechanism of catalytic ammoxidation in the synthesis of 2-cyanopyrazine from 2-methylpyrazine, highlighting the role of specific catalysts (Lei, 2005).

Spectroscopy and Quantum Chemistry

  • Vibrational Spectrum and Internal Rotation : Arenas et al. (1988) investigated the infrared and Raman spectra of 2-methylpyrazine, offering insights into its internal rotation and thermodynamic functions (Arenas, López-Navarrete, Marcos, & Otero, 1988).

Corrosion Inhibition

  • Theoretical Evaluation of Corrosion Inhibition : Obot and Gasem (2014) studied the adsorption properties of 2-methylpyrazine derivatives for steel corrosion inhibition using quantum chemical calculations (Obot & Gasem, 2014).

Safety And Hazards

The safety information for 2-Iodo-3-methylpyrazine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life .

properties

IUPAC Name

2-iodo-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDKNCREPBBGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446856
Record name 2-IODO-3-METHYLPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methylpyrazine

CAS RN

58139-08-5
Record name 2-IODO-3-METHYLPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.